molecular formula C8H10BrNO2S B1430153 Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate CAS No. 1352443-07-2

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate

Cat. No.: B1430153
CAS No.: 1352443-07-2
M. Wt: 264.14 g/mol
InChI Key: PUHFZUJUCVJYPO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is a chemical compound with the molecular formula C8H10BrNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate typically involves the bromination of 4-methylthiazole followed by esterification. One common method includes the reaction of 2-amino-4-methylthiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives.

    Hydrolysis Products: 2-(2-bromo-4-methylthiazol-5-YL)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate can be compared with other thiazole derivatives:

    2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl ester group.

    2-Bromo-4-methylthiazole-5-carbaldehyde: Similar structure but with an aldehyde group.

These compounds share the thiazole ring and bromine atom but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structural Characteristics

This compound features a thiazole ring that contains both sulfur and nitrogen atoms, along with a bromine substituent that enhances its reactivity. The molecular structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity. This interaction is facilitated by the bromine atom through halogen bonding, which can enhance binding affinity to target proteins.
  • Cellular Effects : The compound influences cellular functions, including cell signaling pathways and gene expression. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its capacity to suppress the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a synthesized thiazole derivative displayed an IC50 of 2.57 µM against MCF-7 cells, indicating potent antiproliferative activity .

Compound Cell Line IC50 (µM) Standard Drug IC50 (µM)
This compoundMCF-72.57 ± 0.166.77 ± 0.41 (Staurosporine)
This compoundHepG27.26 ± 0.448.40 ± 0.51 (Staurosporine)

This data suggests that modifications in the thiazole structure significantly influence cytotoxicity levels.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth can be linked to its structural features, which allow it to disrupt microbial cell functions .

Case Studies and Research Findings

  • Anticancer Properties : A study focusing on newly synthesized thiazole derivatives highlighted the compound's effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further exploration into its effects on specific molecular targets like VEGFR-2 revealed promising results, with an IC50 of 0.15 µM compared to Sorafenib .
  • Antimicrobial Studies : Another investigation into the antimicrobial activity of thiazole derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial effects against resistant strains of bacteria . These findings support the potential use of this compound in developing new antimicrobial agents.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHFZUJUCVJYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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